molecular formula C15H18F2N2O3 B5489451 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol

1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol

Cat. No. B5489451
M. Wt: 312.31 g/mol
InChI Key: RHAGSJPPPUDUGG-UHFFFAOYSA-N
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Description

1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol, also known as DFE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFE is a selective antagonist of the adenosine A2A receptor, which has been implicated in a variety of physiological and pathological processes. In

Mechanism of Action

1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The adenosine A2A receptor has been implicated in a variety of physiological and pathological processes, including neurotransmitter release, synaptic plasticity, and neuroinflammation. By blocking the adenosine A2A receptor, 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol is able to modulate these processes and potentially provide therapeutic benefits in a variety of neurological disorders.
Biochemical and physiological effects
1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol has been shown to have a variety of biochemical and physiological effects in animal models of neurological disorders. In addition to its neuroprotective effects in Parkinson's disease, 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce motor deficits in animal models of Huntington's disease, and improve working memory in animal models of schizophrenia. 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol has also been shown to have anti-inflammatory effects in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol in lab experiments is its selectivity for the adenosine A2A receptor. This allows researchers to specifically target this receptor and study its effects in a variety of experimental systems. However, one limitation of using 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol has a relatively short half-life, which may limit its effectiveness in some experimental paradigms.

Future Directions

There are several potential future directions for research on 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol. One area of interest is in the development of new formulations of 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol that have improved solubility and bioavailability. Additionally, there is interest in studying the effects of 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol in combination with other drugs or therapies, such as dopamine agonists or deep brain stimulation, to potentially enhance its therapeutic effects. Finally, there is ongoing research into the potential applications of 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol in other areas of medicine, such as cancer treatment and cardiovascular disease.

Synthesis Methods

1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis typically begins with the reaction of 2,3-difluoro-6-methoxybenzaldehyde with ethyl 2-bromoacetate to form the intermediate compound 2,3-difluoro-6-methoxyphenyl 2-bromoacetoacetate. This intermediate is then reacted with imidazole in the presence of a base to form the final product, 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol.

Scientific Research Applications

1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of Parkinson's disease. The adenosine A2A receptor has been implicated in the pathogenesis of Parkinson's disease, and 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol has been shown to have neuroprotective effects in animal models of the disease. 1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol has also been studied for its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease, Huntington's disease, and schizophrenia.

properties

IUPAC Name

1-[2-(2,3-difluoro-6-methoxyphenyl)imidazol-1-yl]-3-ethoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3/c1-3-22-9-10(20)8-19-7-6-18-15(19)13-12(21-2)5-4-11(16)14(13)17/h4-7,10,20H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAGSJPPPUDUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CN1C=CN=C1C2=C(C=CC(=C2F)F)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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